2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex chemical compound that has gained attention in scientific communities for its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of pyrazole and pyrazolo[1,5-c]pyrimidine structures, which impart unique chemical properties and biological activities.
Properties
IUPAC Name |
4-[2-(difluoromethyl)pyrazol-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N8/c1-19-9-6(4-16-19)10-17-8(18-20(10)5-14-9)7-2-3-15-21(7)11(12)13/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCAJAUMAUIVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=NN4C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. A common approach includes:
Formation of the pyrazole ring: : This step may involve the reaction of a hydrazine derivative with an appropriate 1,3-diketone under acidic conditions to form the pyrazole core.
Introduction of the difluoromethyl group: : This is often achieved through nucleophilic substitution reactions using reagents like difluoromethyltriphenylphosphonium bromide.
Construction of the pyrazolo[1,5-c]pyrimidine skeleton: : This involves cyclization reactions where intermediate compounds react under high temperatures or in the presence of cyclization agents.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-efficiency and yield. Large-scale reactors, controlled temperature conditions, and continuous-flow processes are often employed. Specific catalysts and solvents are selected to improve the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo oxidation reactions, which typically result in the formation of ketone or carboxylic acid derivatives.
Reduction: : Reductive processes can transform nitro groups into amines or reduce carbonyl compounds into alcohols within the molecule.
Substitution: : Halogenated derivatives of this compound can be synthesized via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Acetone, ethanol, dichloromethane.
Major Products
Oxidation yields products like pyrazole-4-carboxylic acid derivatives.
Reduction typically produces pyrazole-4-amine derivatives.
Substitution reactions may yield various halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Synthesis: : Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, such as kinases.
Biomolecular Probes: : Used in the study of biomolecular interactions.
Medicine
Drug Development: : Potential therapeutic agent due to its bioactive properties.
Diagnostic Agents: : Utilized in imaging techniques.
Industry
Material Science: : Incorporated in the design of novel materials with specific electronic properties.
Agrochemicals: : Used in the development of pesticides and herbicides.
Mechanism of Action
2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects primarily through binding to molecular targets such as enzymes or receptors. The binding typically inhibits the enzyme’s activity or blocks receptor signaling pathways. This compound's structure allows for specific interactions with amino acid residues in the active sites of proteins, disrupting their normal function.
Comparison with Similar Compounds
Conclusion
This compound is a remarkable compound with diverse applications in scientific research and industry. Its unique chemical structure and properties make it a valuable tool in various fields, from drug development to material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
